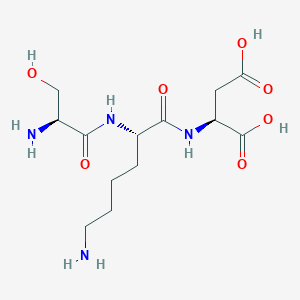
Seryl-lysyl-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ser-Lys-Asp is an oligopeptide.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1. Angiogenesis and Tissue Regeneration
SLDA has been studied for its role in promoting angiogenesis—the formation of new blood vessels—which is crucial for tissue repair and regeneration. Research indicates that peptides similar to SLDA can stimulate endothelial cell proliferation, migration, and tube formation in vitro, suggesting their potential use in regenerative medicine .
Case Study:
A study demonstrated that N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a derivative of SLDA, significantly enhanced angiogenic activity in endothelial cells. This effect was attributed to the peptide's ability to activate signaling pathways involved in cell proliferation and migration .
1.2. Anti-fibrotic Properties
SLDA and its derivatives have shown promise in combating fibrotic diseases, particularly in the context of diabetic nephropathy and lung fibrosis. Ac-SDKP has been highlighted for its anti-fibrotic effects, reducing fibrosis in various experimental models .
Research Findings:
In animal models, administration of Ac-SDKP led to a reduction in bleomycin-induced lung fibrosis, indicating its therapeutic potential for treating fibrotic diseases .
Agricultural Applications
2.1. Plant Growth Promotion
SLDA's amino acid constituents are vital for plant growth and development. Studies have shown that the application of aspartic acid (one of SLDA's components) enhances plant resilience against environmental stressors such as drought and salinity .
Case Study:
A study on tomato plants revealed that the application of aspartic acid combined with glutamic acid significantly increased plant growth metrics compared to control groups. This synergistic effect suggests that amino acids can be utilized as biostimulants to enhance crop yield under adverse conditions .
Material Science Applications
3.1. Biocompatible Materials
The unique properties of SLDA make it suitable for developing biocompatible materials used in drug delivery systems and tissue engineering scaffolds. Its ability to promote cell adhesion and proliferation is crucial for creating effective biomaterials.
Research Findings:
Studies have indicated that peptides like SLDA can be incorporated into polymer matrices to enhance the biocompatibility and functionality of materials used in medical implants .
Summary Table of Applications
Propiedades
Número CAS |
111245-28-4 |
|---|---|
Fórmula molecular |
C13H24N4O7 |
Peso molecular |
348.35 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H24N4O7/c14-4-2-1-3-8(16-11(21)7(15)6-18)12(22)17-9(13(23)24)5-10(19)20/h7-9,18H,1-6,14-15H2,(H,16,21)(H,17,22)(H,19,20)(H,23,24)/t7-,8-,9-/m0/s1 |
Clave InChI |
PPNPDKGQRFSCAC-CIUDSAMLSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CO)N |
Secuencia |
SKD |
Sinónimos |
Ser-Lys-Asp seryl-lysyl-aspartic acid SKD tripeptide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















